5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays for its potential antimicrobial and antitumor activities.
Industry: Its derivatives are used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system and are studied for their pharmacological properties.
Uniqueness
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
634593-52-5 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-9-5-4-6-12(7-9)17-8-16-14-13(15(17)18)10(2)11(3)19-14/h4-8H,1-3H3 |
InChI Key |
NFTPSECQLUBEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C(C2=O)C(=C(S3)C)C |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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